8-Chloro-4-(2-methylphenoxy)quinoline
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Overview
Description
8-Chloro-4-(2-methylphenoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 8th position and a 2-methylphenoxy group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-(2-methylphenoxy)quinoline typically involves the reaction of 8-chloroquinoline with 2-methylphenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-(2-methylphenoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenoxy positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
8-Chloro-4-(2-methylphenoxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 8-Chloro-4-(2-methylphenoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or interfere with protein function, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the 2-methylphenoxy group but shares the chloroquinoline core.
4-Phenoxyquinoline: Similar structure but without the chlorine atom at the 8th position.
2-Methylphenoxyquinoline: Similar structure but without the chlorine atom at the 8th position
Uniqueness
8-Chloro-4-(2-methylphenoxy)quinoline is unique due to the presence of both the chlorine atom and the 2-methylphenoxy group, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
124496-00-0 |
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Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
8-chloro-4-(2-methylphenoxy)quinoline |
InChI |
InChI=1S/C16H12ClNO/c1-11-5-2-3-8-14(11)19-15-9-10-18-16-12(15)6-4-7-13(16)17/h2-10H,1H3 |
InChI Key |
FQYLEAYGSXHJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C3C=CC=C(C3=NC=C2)Cl |
Origin of Product |
United States |
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